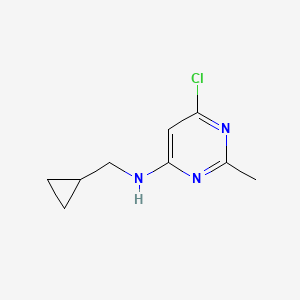

6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine

CAS No.: 1250133-48-2

Cat. No.: VC3071696

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250133-48-2 |

|---|---|

| Molecular Formula | C9H12ClN3 |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H12ClN3/c1-6-12-8(10)4-9(13-6)11-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,11,12,13) |

| Standard InChI Key | FILVCMHPYAYODD-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)Cl)NCC2CC2 |

| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NCC2CC2 |

Introduction

Chemical Structure and Classification

6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine belongs to the class of substituted pyrimidines, specifically pyrimidin-4-amines. Its structure consists of a pyrimidine core with specific functional groups: a chlorine atom at position 6, a methyl group at position 2, and a cyclopropylmethyl group attached to the nitrogen at position 4. The compound represents an important subclass of pyrimidine derivatives that have garnered significant attention in pharmaceutical research and development.

Structural Features

The molecular structure can be characterized by its key functional groups:

-

A pyrimidine heterocyclic ring (containing two nitrogen atoms)

-

A 4-amino group substituted with a cyclopropylmethyl moiety

-

A chlorine atom at position 6

-

A methyl group at position 2

Based on related compounds, we can extrapolate the following molecular properties:

Synthesis Approaches

Nucleophilic Substitution Reaction

Starting with 4,6-dichloro-2-methylpyrimidine, selective substitution at the 4-position with cyclopropylmethylamine could yield the target compound. This approach leverages the differential reactivity of the two chlorine atoms, with the 4-position being more susceptible to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling

An alternative approach may involve palladium-catalyzed coupling reactions similar to those documented for related compounds :

| Reaction Parameter | Conditions |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium carbonate |

| Solvent System | Ethanol/water/toluene |

| Temperature | 120°C |

| Reaction Time | 1 hour |

| Activation Method | Microwave irradiation |

The synthesis of similar N-(cyclopropylmethyl)pyrimidin-4-amine derivatives has been reported with yields around 38% , suggesting that similar efficiency might be expected for our target compound.

Purification Techniques

Based on procedures described for similar compounds, purification likely involves:

-

Column chromatography using silica gel

-

Elution with a gradient of hexane/ethyl acetate

-

Possible recrystallization from appropriate solvents

Physical and Chemical Properties

Chemical Reactivity

The compound possesses several reactive sites:

-

The chlorine at position 6 can undergo nucleophilic aromatic substitution reactions, making it a valuable intermediate for further functionalization.

-

The secondary amine (N-cyclopropylmethyl group) can participate in:

-

Acylation reactions

-

Alkylation reactions

-

Hydrogen bonding interactions

-

-

The pyrimidine ring nitrogen atoms may act as hydrogen bond acceptors in supramolecular assemblies.

Spectroscopic Characteristics

Predicted Spectral Properties

Based on structural features and data from related compounds:

NMR Spectroscopy

| Signal Type | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| Singlet | ~2.4-2.6 | 2-CH₃ |

| Multiplet | ~0.2-0.5 | Cyclopropyl CH₂ protons |

| Multiplet | ~0.8-1.0 | Cyclopropyl CH proton |

| Doublet | ~3.0-3.2 | N-CH₂ |

| Singlet | ~6.0-6.5 | Pyrimidine C-5H |

| Broad singlet | ~5.0-5.5 | NH |

Mass Spectrometry

The expected molecular ion peak would be approximately m/z 197 [M+H]⁺, with characteristic isotope patterns for compounds containing chlorine .

Biological and Pharmacological Relevance

Structure-Activity Relationships

Substituted pyrimidin-4-amines have demonstrated significant biological activities. The structural elements in 6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine suggest potential for:

-

Kinase inhibition: The pyrimidine core with specific substitution patterns is commonly found in kinase inhibitors.

-

Receptor modulation: Compounds with similar N-(cyclopropylmethyl) substituents have been investigated as receptor ligands.

-

Anti-infective properties: Substituted pyrimidines frequently demonstrate antimicrobial and antiviral activities.

Drug Development Context

Similar compounds have appeared in pharmaceutical research, particularly in patent literature. For instance, related structures have been documented in patents from Novartis AG , suggesting potential therapeutic applications. The cyclopropylmethyl group, in particular, often confers favorable drug-like properties including:

-

Enhanced metabolic stability

-

Improved blood-brain barrier penetration

-

Favorable binding interactions with target proteins

Applications and Future Research Directions

Future Research Directions

Further research on this compound could focus on:

-

Optimized synthetic routes with improved yields and purity

-

Comprehensive structure-activity relationship studies to determine optimal substitution patterns for specific biological targets

-

Crystal structure analysis to understand molecular packing and intermolecular interactions

-

Exploration of reaction scope for the chloro group at position 6 to create diverse chemical libraries

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume